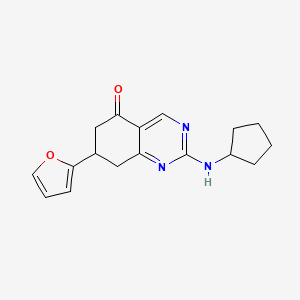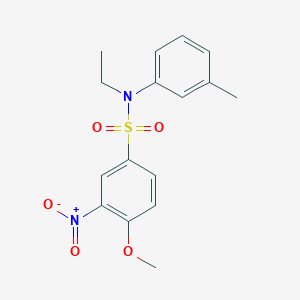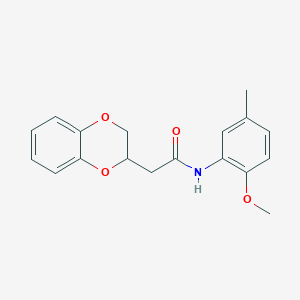
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
描述
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CP-724,714, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer drug.
科学研究应用
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential as an anticancer drug, specifically for the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many NSCLC tumors. 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been studied for its potential as a treatment for other types of cancer, including breast cancer and head and neck cancer.
作用机制
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anti-inflammatory effects. It inhibits the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) by blocking the activation of the NLRP3 inflammasome. This leads to reduced inflammation and improved tissue healing.
实验室实验的优点和局限性
One advantage of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying EGFR signaling pathways. However, its potency can make it difficult to work with in lab experiments, as small changes in concentration can have significant effects on cell growth and proliferation.
未来方向
There are several potential future directions for 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone research. One area of interest is the development of combination therapies that include 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone and other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is the development of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved potency and selectivity. Finally, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone could also be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a small molecule inhibitor that has shown great promise as an anticancer drug. Its specificity for the EGFR tyrosine kinase and its anti-inflammatory effects make it a valuable tool for studying EGFR signaling pathways and inflammation. While there are limitations to working with 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments, its potential as a cancer treatment and in other areas of research make it a molecule worth studying further.
属性
IUPAC Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15-9-11(16-6-3-7-22-16)8-14-13(15)10-18-17(20-14)19-12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMAZJTRZJKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083081.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4083099.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4083100.png)
![3-(1-adamantylcarbonyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4083108.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4083115.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083119.png)
![3-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4083121.png)

![3-bromo-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4083137.png)
![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)

![2-{[7-isopropyl-4-(3-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B4083163.png)